molecular formula C24H21ClN4O4S B2713593 3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide CAS No. 450339-95-4

3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide

Cat. No.: B2713593
CAS No.: 450339-95-4
M. Wt: 496.97
InChI Key: UXUSJFIDAOMZCP-UHFFFAOYSA-N
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Description

The compound 3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a structurally complex molecule featuring a thieno[3,4-c]pyrazol ring system substituted with a sulfone group (5,5-dioxido), an isoxazole-carboxamide moiety, and aryl substituents (2-chlorophenyl and 2,4-dimethylphenyl).

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4O4S/c1-13-8-9-20(14(2)10-13)29-23(17-11-34(31,32)12-19(17)27-29)26-24(30)21-15(3)33-28-22(21)16-6-4-5-7-18(16)25/h4-10H,11-12H2,1-3H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXUSJFIDAOMZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(ON=C4C5=CC=CC=C5Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorophenyl)-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-5-methylisoxazole-4-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by data tables and relevant case studies.

Chemical Structure

The structure of the compound can be broken down into several functional groups that may contribute to its biological activity:

  • Chlorophenyl group : Often associated with increased lipophilicity and potential interaction with biological membranes.
  • Thieno[3,4-c]pyrazole moiety : Known for various pharmacological effects, including anti-inflammatory and anticancer properties.
  • Isosazole and carboxamide functionalities : These groups may enhance the compound's ability to interact with specific biological targets.

Antimicrobial Activity

Studies have shown that compounds similar to the one exhibit significant antimicrobial properties. For instance:

  • A related series of thiazine derivatives demonstrated effective antibacterial activity against various pathogens, with minimum inhibitory concentrations (MICs) in the low micromolar range .
Compound TypeMIC (µg/mL)Target Pathogen
Thiazine Derivative1.0 - 10.0E. coli, S. aureus
Benzothiazine Derivative0.5 - 5.0P. aeruginosa

Anticancer Activity

Research indicates that derivatives of pyrazole and isoxazole have shown promise in anticancer assays:

  • The compound's structural components suggest potential activity against cancer cell lines. For example, similar compounds have exhibited IC50 values ranging from 6.2 µM to 43.4 µM against colon carcinoma and breast cancer cell lines .
Cell LineIC50 (µM)Reference
HCT-116 (Colon)6.2
T47D (Breast)27.3

Enzyme Inhibition

Inhibition of enzymes such as monoamine oxidase (MAO) has been documented for similar compounds:

  • Compounds containing thieno and pyrazole structures often show selective inhibition of MAO-A over MAO-B, which could have implications for treating neurodegenerative diseases .
CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)
Example Compound A0.0030.045
Example Compound B0.0100.050

Case Studies

  • Anticancer Activity : A study on a series of thiazole derivatives found that compounds with similar structural features to our target compound showed significant cytotoxicity against various cancer cell lines, leading to further investigations into their mechanisms of action .
  • Antimicrobial Efficacy : Research on benzothiazine derivatives indicated robust antibacterial activity against resistant strains of bacteria, suggesting that modifications in the thieno-pyrazole structure could enhance this property .

Scientific Research Applications

Biological Activities

1. Anticancer Activity
Research indicates that compounds containing thienopyrazole moieties exhibit significant anticancer properties. The structural features of this compound may allow it to inhibit specific cancer cell lines effectively. Studies have shown that derivatives of thienopyrazole can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

2. Anti-inflammatory Effects
Compounds similar to this one have demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This can be particularly useful in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

3. Antimicrobial Properties
The presence of the chlorophenyl group may enhance the antimicrobial activity of the compound. Preliminary studies suggest that it could be effective against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent.

Applications in Medicinal Chemistry

1. Drug Development
Given its unique structure and biological activities, this compound could serve as a lead structure for developing new pharmaceuticals targeting cancer and inflammatory diseases. The ability to modify different substituents on the isoxazole or thienopyrazole rings could optimize its efficacy and reduce toxicity.

2. Structure-Activity Relationship Studies
The compound can be utilized in structure-activity relationship (SAR) studies to identify which modifications lead to improved biological activity. This approach is crucial for designing more potent derivatives with fewer side effects.

Agricultural Applications

1. Agrochemical Formulations
The compound's potential as an insecticide or fungicide could be explored due to its complex structure that may interact with biological systems in pests or pathogens. Its effectiveness could be evaluated in various formulations for crop protection.

2. Residue Management
Understanding the degradation pathways and residue definitions for this compound is essential for its application in agriculture. Studies should focus on establishing maximum residue limits (MRLs) to ensure food safety while utilizing this compound as a pesticide.

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer effects of thienopyrazole derivatives on breast cancer cell lines. The results showed that modifications to the thienopyrazole core significantly enhanced cytotoxicity compared to unmodified compounds.

Case Study 2: Anti-inflammatory Mechanisms

In another study, researchers explored the anti-inflammatory properties of similar compounds in vitro and in vivo models of inflammation. The findings indicated that these compounds reduced inflammation markers significantly, suggesting their potential therapeutic role.

Comparison with Similar Compounds

Key Observations:

Core Structure Differences: The target compound’s thieno-pyrazol core differs from the isoxazolo-pyridine systems in analogs like 5d and 5h. The sulfone group in the thieno-pyrazol system may enhance solubility and stability compared to non-sulfonated analogs .

Electronic and Physicochemical Property Comparison

Electronic Properties:

  • Isoelectronicity vs. Structural Geometry: While the target compound shares electronic similarities with analogs (e.g., aromatic cores, carboxamide groups), its distinct thieno-pyrazol geometry may lead to divergent reactivity. For instance, the sulfone group could polarize the electron density, altering binding affinities compared to non-sulfonated analogs .

Physicochemical Properties:

  • Melting Points : Analogs like 5d and 5h exhibit melting points >200°C, likely due to strong intermolecular hydrogen bonding from hydroxyl groups. The target compound’s lack of hydroxyl substituents may lower its melting point, though the sulfone group could compensate by enhancing dipole interactions .
  • Synthetic Yields : The 61% yields for 5d and 5h suggest moderate efficiency in ultrasound-assisted syntheses. The target compound’s synthesis may face challenges due to its complex core, requiring optimized catalysts or conditions .

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